Mexenon

Übersicht

Beschreibung

. It has gained attention for its ability to block ultraviolet radiation, making it a valuable ingredient in various cosmetic and pharmaceutical products.

Wissenschaftliche Forschungsanwendungen

Mexenon wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Photostabilisator in Polymeren und Beschichtungen verwendet, um ihre Beständigkeit gegenüber ultravioletter Strahlung zu verbessern.

Biologie: Untersucht auf sein Potenzial, Zellen vor UV-induzierten Schäden zu schützen.

Medizin: Untersucht auf seine Rolle bei der Vorbeugung von Hautkrebs und anderen hautbedingten Erkrankungen aufgrund seiner UV-blockierenden Eigenschaften.

Industrie: In der Formulierung von Sonnenschutzmitteln, Kosmetika und anderen Körperpflegeprodukten verwendet, um Schutz vor schädlichen UV-Strahlen zu bieten

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es ultraviolette Strahlung absorbiert und die Energie als Wärme abführt, wodurch verhindert wird, dass die Strahlung in die Haut eindringt und Schäden verursacht. Es stabilisiert die Endothelzellbarriere, indem es die Downregulation von Junctionalproteinen und die Phosphorylierung von VE-Cadherin unterdrückt, was für die Verhinderung der Gefäßpermeabilität und der akuten Lungenverletzung entscheidend ist .

Ähnliche Verbindungen:

Benzophenon-3 (Oxybenzon): Ein weiteres Benzophenonderivat, das in Sonnenschutzmitteln verwendet wird.

Benzophenon-4 (Sulisobenzon): Ein wasserlösliches Benzophenonderivat, das in Sonnenschutzmitteln und Kosmetika verwendet wird.

Benzophenon-8 (Dioxybenzon): Bekannt für seine starken UV-blockierenden Eigenschaften.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die eine effektive UV-Absorption und Photostabilität bietet. Seine Fähigkeit, Endothelzellbarrieren zu stabilisieren und die Gefäßpermeabilität zu verhindern, unterscheidet es von anderen Benzophenonderivaten .

Wirkmechanismus

Target of Action

Mexenone primarily targets the vascular endothelial cells (ECs) . These cells play a crucial role in controlling vascular permeability, which is a key factor in the progression of sepsis .

Mode of Action

Mexenone interacts with its targets by suppressing the lipopolysaccharide (LPS)-induced downregulation of junctional proteins and the phosphorylation of VE-cadherin in Bovine Aortic Endothelial Cells (BAECs) . This interaction results in the stabilization of the endothelial cell barrier, thereby blocking vascular permeability .

Biochemical Pathways

It is known that mexenone affects the pathway involving ve-cadherin, a protein that plays a key role in maintaining the integrity of the endothelial barrier . By suppressing the LPS-induced phosphorylation of VE-cadherin, Mexenone helps maintain the stability of the endothelial barrier .

Pharmacokinetics

The effectiveness of mexenone in blocking lps-induced lung vascular permeability suggests that it has good bioavailability .

Result of Action

The primary result of Mexenone’s action is the stabilization of the endothelial cell barrier, which leads to a reduction in vascular permeability . This, in turn, prevents acute lung injury in mice after 18 hours of LPS administration . Therefore, Mexenone could potentially be effective in treating patients with sepsis .

Action Environment

It is known that the effectiveness of mexenone can be influenced by the presence of lps, a component of the outer membrane of gram-negative bacteria

Biochemische Analyse

Biochemical Properties

Mexenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with VE-cadherin, a protein crucial for maintaining endothelial cell junctions . Mexenone suppresses the phosphorylation of VE-cadherin, thereby stabilizing endothelial cell barriers and reducing vascular permeability . This interaction is particularly important in the context of inflammatory responses, where mexenone helps to prevent excessive vascular leakage and edema .

Cellular Effects

Mexenone has profound effects on various cell types and cellular processes. In endothelial cells, mexenone stabilizes cell junctions and prevents the downregulation of junctional proteins induced by inflammatory stimuli . This stabilization helps to maintain the integrity of the endothelial barrier, reducing the risk of vascular permeability and subsequent tissue damage . Additionally, mexenone influences cell signaling pathways by inhibiting the phosphorylation of VE-cadherin, which is a key event in the disruption of endothelial junctions . This inhibition helps to preserve cell function and prevent the detrimental effects of excessive inflammation .

Molecular Mechanism

At the molecular level, mexenone exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action is the inhibition of VE-cadherin phosphorylation . By blocking this phosphorylation, mexenone prevents the disassembly of endothelial cell junctions, thereby maintaining the integrity of the endothelial barrier . This action is crucial in preventing vascular permeability and the associated complications in conditions such as sepsis . Additionally, mexenone may influence gene expression related to endothelial cell function, further contributing to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mexenone have been observed to change over time. Studies have shown that mexenone can effectively block vascular permeability and acute lung injury in mice when administered prior to inflammatory stimuli . The stability of mexenone and its ability to maintain its protective effects over time are crucial for its potential therapeutic applications . Long-term studies have indicated that mexenone remains effective in stabilizing endothelial barriers and preventing tissue damage over extended periods .

Dosage Effects in Animal Models

The effects of mexenone vary with different dosages in animal models. In studies involving mice, mexenone has been shown to effectively block vascular permeability and acute lung injury at specific dosages . Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have been observed, where the protective effects of mexenone are maximized at certain concentrations, beyond which no additional benefits are observed .

Metabolic Pathways

Mexenone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may affect its efficacy and stability, with certain metabolic pathways potentially enhancing or diminishing its protective effects . Understanding these pathways is crucial for optimizing the use of mexenone in therapeutic applications and ensuring its effectiveness in clinical settings .

Transport and Distribution

Within cells and tissues, mexenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of mexenone, affecting its overall efficacy . The compound’s ability to reach target sites and maintain its protective effects is dependent on its transport and distribution mechanisms .

Subcellular Localization

Mexenone’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for mexenone to exert its protective effects on endothelial cells and maintain the integrity of the endothelial barrier . Understanding the subcellular distribution of mexenone can provide insights into its mechanisms of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Mexenon kann durch Friedel-Crafts-Acylierung von 2-Hydroxy-4-methoxyacetophenon mit 4-Methylbenzoylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid synthetisiert werden. Die Reaktion findet typischerweise unter wasserfreien Bedingungen statt und erfordert eine sorgfältige Temperaturkontrolle, um Nebenreaktionen zu vermeiden.

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von this compound in großen Batchreaktoren, in denen die Reaktanten unter kontrollierten Bedingungen kombiniert werden. Das Reaktionsgemisch wird dann Reinigungsprozessen wie Umkristallisation oder Chromatographie unterzogen, um hochreines this compound zu erhalten.

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Hydroxylgruppen, was zur Bildung von Chinonen führt.

Reduktion: Reduktion von this compound kann entsprechende Alkohole oder Kohlenwasserstoffe ergeben.

Substitution: this compound kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen der aromatische Ring durch verschiedene Elektrophile substituiert wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Elektrophile wie Halogene, Nitrogruppen oder Sulfonsäuren können unter sauren oder basischen Bedingungen eingeführt werden.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und Kohlenwasserstoffe.

Substitution: Halogenierte, nitrierte oder sulfonierte Derivate von this compound.

Vergleich Mit ähnlichen Verbindungen

Benzophenone-3 (Oxybenzone): Another benzophenone derivative used in sunscreens.

Benzophenone-4 (Sulisobenzone): A water-soluble benzophenone derivative used in sunscreens and cosmetics.

Benzophenone-8 (Dioxybenzone): Known for its strong ultraviolet-blocking properties.

Uniqueness of Mexenone: Mexenone is unique due to its specific molecular structure, which provides effective ultraviolet absorption and photostability. Its ability to stabilize endothelial cell barriers and prevent vascular permeability sets it apart from other benzophenone derivatives .

Eigenschaften

IUPAC Name |

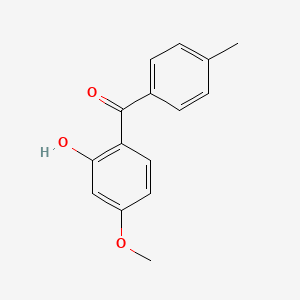

(2-hydroxy-4-methoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)15(17)13-8-7-12(18-2)9-14(13)16/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVGBKJNTFCUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046242 | |

| Record name | Mexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

1641-17-4 | |

| Record name | 2-Hydroxy-4-methoxy-4′-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1641-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mexenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET1UGF4A0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98 °C (208 °F) | |

| Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.